molecular formula C15H15ClN2O2 B12757183 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- CAS No. 258849-91-1

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)-

Cat. No.: B12757183
CAS No.: 258849-91-1
M. Wt: 290.74 g/mol
InChI Key: LJBXLEFQGRIHAU-JTQLQIEISA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is characterized by its unique structure, which includes a furan ring and a chlorine atom, contributing to its distinct pharmacological profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- typically involves several key steps:

    Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid or ester.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furanylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan derivative is introduced to the benzodiazepine core.

    Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro or tetrahydro derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzodiazepines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Oxidized Derivatives: Products with additional oxygen functionalities.

    Reduced Derivatives: Hydrogenated forms of the original compound.

    Substituted Benzodiazepines: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: Used as a starting material for the synthesis of new benzodiazepine derivatives with potential therapeutic applications.

Biology

    Receptor Studies: Utilized in research to study the binding and activity at GABA_A receptors, which are the primary targets of benzodiazepines.

Medicine

    Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.

Industry

    Pharmaceutical Development: Used in the development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects primarily through interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is unique due to its specific structural features, such as the furan ring and the specific positioning of the chlorine atom, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

CAS No.

258849-91-1

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

(3S)-7-chloro-4-(furan-2-ylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H15ClN2O2/c1-10-15(19)17-14-5-4-12(16)7-11(14)8-18(10)9-13-3-2-6-20-13/h2-7,10H,8-9H2,1H3,(H,17,19)/t10-/m0/s1

InChI Key

LJBXLEFQGRIHAU-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl

Canonical SMILES

CC1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl

Origin of Product

United States

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